molecular formula C33H36ClNO6 B12853734 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide

Katalognummer: B12853734
Molekulargewicht: 578.1 g/mol
InChI-Schlüssel: YLWLESJSCCROKO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is a complex organic compound with a unique structure that combines anthracene derivatives and chlorohexyl groups

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves multiple steps. The starting materials typically include benzyloxy anthracene derivatives and chlorohexyl ethoxy compounds. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can alter the functional groups present in the compound.

    Substitution: The chlorohexyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(2-((6-Chlorohexyl)oxy)ethoxy)ethanamine hydrochloride: Shares structural similarities but differs in functional groups.

    Benzyloxy anthracene derivatives: Similar core structure but different substituents.

Uniqueness

2-(1-(Benzyloxy)-9,10-dioxo-9,10-dihydroanthracen-2-yl)-N-(2-(2-((6-chlorohexyl)oxy)ethoxy)ethyl)acetamide is unique due to its combination of anthracene and chlorohexyl groups, providing distinct chemical and biological properties that are not found in other similar compounds.

Eigenschaften

Molekularformel

C33H36ClNO6

Molekulargewicht

578.1 g/mol

IUPAC-Name

N-[2-[2-(6-chlorohexoxy)ethoxy]ethyl]-2-(9,10-dioxo-1-phenylmethoxyanthracen-2-yl)acetamide

InChI

InChI=1S/C33H36ClNO6/c34-16-8-1-2-9-18-39-20-21-40-19-17-35-29(36)22-25-14-15-28-30(33(25)41-23-24-10-4-3-5-11-24)32(38)27-13-7-6-12-26(27)31(28)37/h3-7,10-15H,1-2,8-9,16-23H2,(H,35,36)

InChI-Schlüssel

YLWLESJSCCROKO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=CC3=C2C(=O)C4=CC=CC=C4C3=O)CC(=O)NCCOCCOCCCCCCCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.